molecular formula C12H22BNO2 B567976 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine CAS No. 1254982-25-6

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

Cat. No.: B567976
CAS No.: 1254982-25-6
M. Wt: 223.123
InChI Key: MLLLVYRKIFZQTJ-UHFFFAOYSA-N
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Description

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is an organoboron compound known for its unique structure and reactivity. This compound features a tetrahydropyridine ring substituted with a boronic ester group, making it valuable in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1,2,3,6-tetrahydropyridine and bis(pinacolato)diboron.

    Borylation Reaction: The key step involves the borylation of the tetrahydropyridine ring. This is usually achieved using a palladium-catalyzed cross-coupling reaction, where bis(pinacolato)diboron reacts with the tetrahydropyridine in the presence of a palladium catalyst and a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This involves:

    Catalyst Optimization: Using more efficient and recyclable palladium catalysts.

    Continuous Flow Reactors: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Aryl halides or vinyl halides in the presence of a palladium catalyst and a base such as potassium carbonate or cesium carbonate.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Various reduced boron-containing derivatives.

    Substitution: Aryl- or vinyl-substituted tetrahydropyridine derivatives.

Scientific Research Applications

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to create complex molecules.

    Biology: Investigated for its potential in drug discovery and development, especially in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of boron-containing drugs, which can have unique pharmacological properties.

    Industry: Utilized in the production of advanced materials and polymers due to its reactivity and stability.

Mechanism of Action

The mechanism by which 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves:

    Molecular Targets: The boronic ester group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination.

    Pathways Involved: The compound can participate in metabolic pathways involving boron chemistry, influencing biological processes such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazole-5-boronic acid pinacol ester
  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Uniqueness

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine stands out due to its unique tetrahydropyridine ring structure combined with a boronic ester group. This combination provides distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)10-7-6-8-14(5)9-10/h7H,6,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLLVYRKIFZQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678307
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254982-25-6
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
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